molecular formula C9H12Cl2N4O2 B2747836 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride CAS No. 1803566-78-0

2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride

Cat. No.: B2747836
CAS No.: 1803566-78-0
M. Wt: 279.12
InChI Key: KYGXDHROTLTAEU-UHFFFAOYSA-N
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Description

2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of a suitable pyrrole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may be used to develop new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of diseases such as cancer and diabetes. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and therapeutic agents. Its versatility and reactivity make it an important compound in drug synthesis.

Comparison with Similar Compounds

  • Tofacitinib: A JAK1-selective inhibitor used in the treatment of rheumatoid arthritis[_{{{CITATION{{{_4{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....

  • Pyrrolopyrimidines: A class of compounds with diverse biological activities, including antiviral and anticancer properties.

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Bicyclic heterocyclic compounds with potential biomedical applications.

Uniqueness: 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride stands out due to its specific structural features and reactivity

Properties

IUPAC Name

2-amino-3-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.2ClH/c10-7(9(14)15)1-5-2-12-8-6(5)3-11-4-13-8;;/h2-4,7H,1,10H2,(H,14,15)(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGXDHROTLTAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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